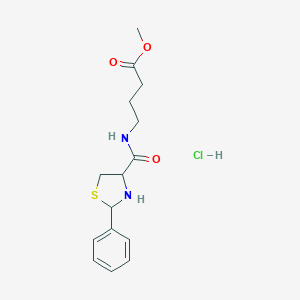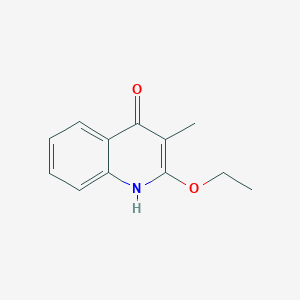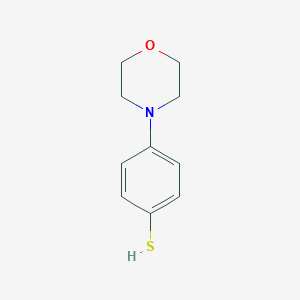
4-Morpholinobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinobenzenethiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a thiol-containing compound that can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-Morpholinobenzenethiol is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway.
Efectos Bioquímicos Y Fisiológicos
4-Morpholinobenzenethiol has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of many diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, it has been shown to have antimicrobial properties, making it useful in the treatment of bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Morpholinobenzenethiol has several advantages for lab experiments. It is stable and can be easily synthesized, and its antioxidant and antimicrobial properties make it useful in a variety of experiments. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for 4-Morpholinobenzenethiol research. One area of interest is its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of oxidative stress-related diseases and bacterial and fungal infections. Furthermore, the development of new synthesis methods and derivatives of 4-Morpholinobenzenethiol may lead to the discovery of new applications and potential therapeutic agents.
Conclusion
In conclusion, 4-Morpholinobenzenethiol is a thiol-containing compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research is needed to fully understand its potential applications in the treatment of various diseases and to develop new derivatives for therapeutic use.
Métodos De Síntesis
4-Morpholinobenzenethiol can be synthesized through various methods, including the reaction of 4-chloronitrobenzene with morpholine followed by reduction of the nitro group to an amino group and subsequent thiolation using thiourea. Another method involves the reaction of 4-chloronitrobenzene with morpholine followed by reduction of the nitro group to an amino group and subsequent thiolation using Lawesson's reagent. The yield of 4-Morpholinobenzenethiol is typically high using these methods.
Aplicaciones Científicas De Investigación
4-Morpholinobenzenethiol has been widely studied for its potential applications in scientific research. It has been found to have antioxidant properties and can scavenge free radicals, making it useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Furthermore, 4-Morpholinobenzenethiol has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
107147-60-4 |
|---|---|
Nombre del producto |
4-Morpholinobenzenethiol |
Fórmula molecular |
C10H13NOS |
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
4-morpholin-4-ylbenzenethiol |
InChI |
InChI=1S/C10H13NOS/c13-10-3-1-9(2-4-10)11-5-7-12-8-6-11/h1-4,13H,5-8H2 |
Clave InChI |
CIYSQIBVUOZMOU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)S |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)S |
Sinónimos |
4-Morpholin-4-yl-benzenethiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
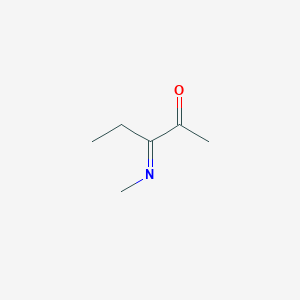
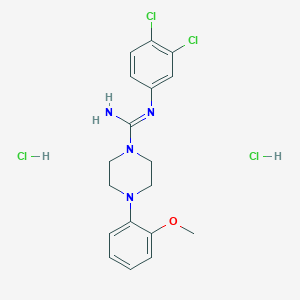
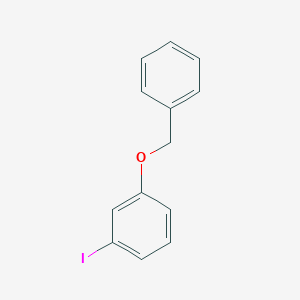
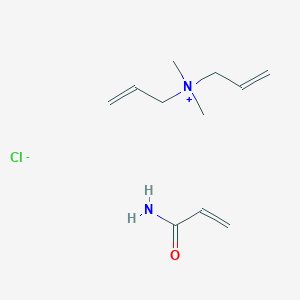
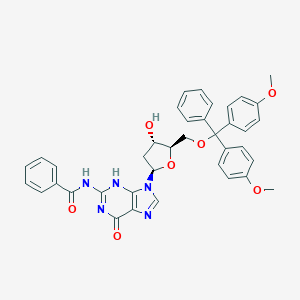
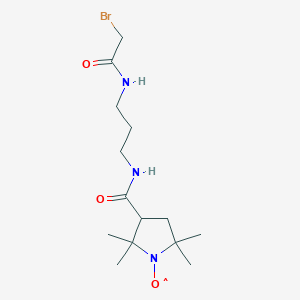
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
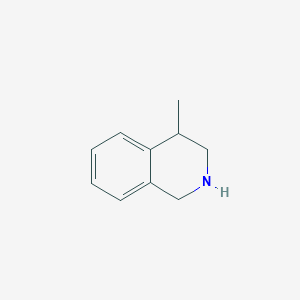
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)
